

An In-depth Technical Guide to Conduritol A: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Conduritol A*

Cat. No.: *B15591779*

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This technical guide provides a comprehensive overview of **Conduritol A**, a naturally occurring cyclitol with significant biological activities. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, and biological functions, with a focus on its hypoglycemic effects.

Chemical Structure and Physicochemical Properties

Conduritol A, systematically named (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol, is a member of the conduritol family of compounds, which are cyclohexene derivatives with four hydroxyl groups. First isolated in 1908 by K. Kübler from the bark of the vine *Marsdenia cundurango*, it has since been identified in other plants, including *Gymnema sylvestre*. The unique stereochemistry of its hydroxyl groups confers specific biological properties.

The chemical structure and key physicochemical properties of **Conduritol A** are summarized in the tables below.

Table 1: Chemical Identification of **Conduritol A**

Identifier	Value
IUPAC Name	(1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol[1]
Molecular Formula	C ₆ H ₁₀ O ₄ [1][2]
CAS Number	526-87-4[1]
ChEBI ID	67221[1]
PubChem CID	10290861[1]

Table 2: Physicochemical Properties of **Conduritol A**

Property	Value	Source
Molecular Weight	146.14 g/mol	[1]
Melting Point	145 °C	[3]
Appearance	White crystalline solid	[3]
Solubility	Soluble in water, methanol, ethanol, DMSO, and pyridine.	[4]
XLogP3-AA	-2.1	[1]

Table 3: Spectroscopic Data of **Conduritol A**

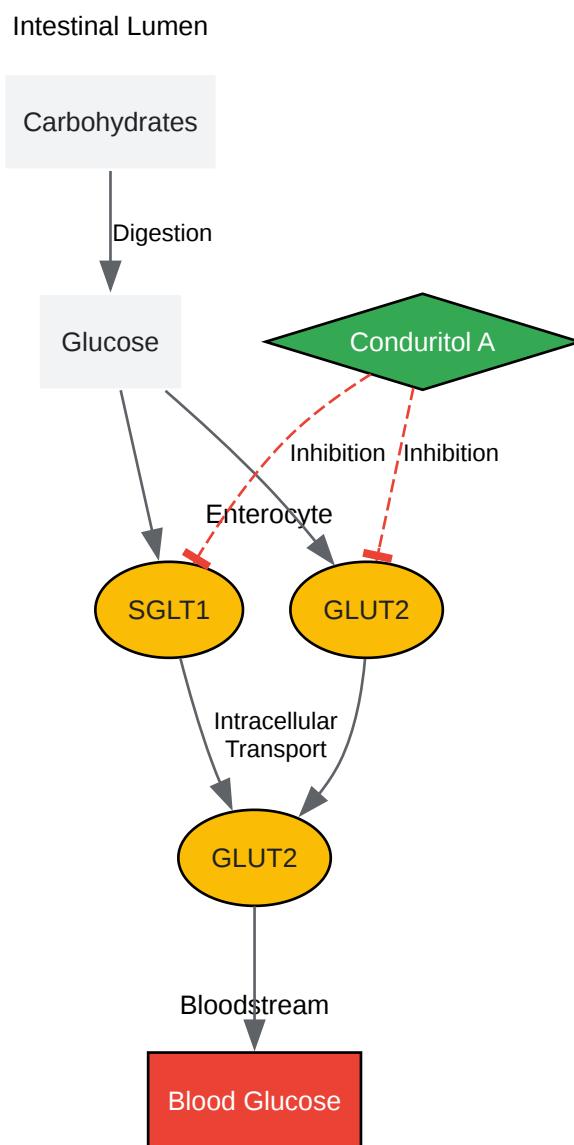
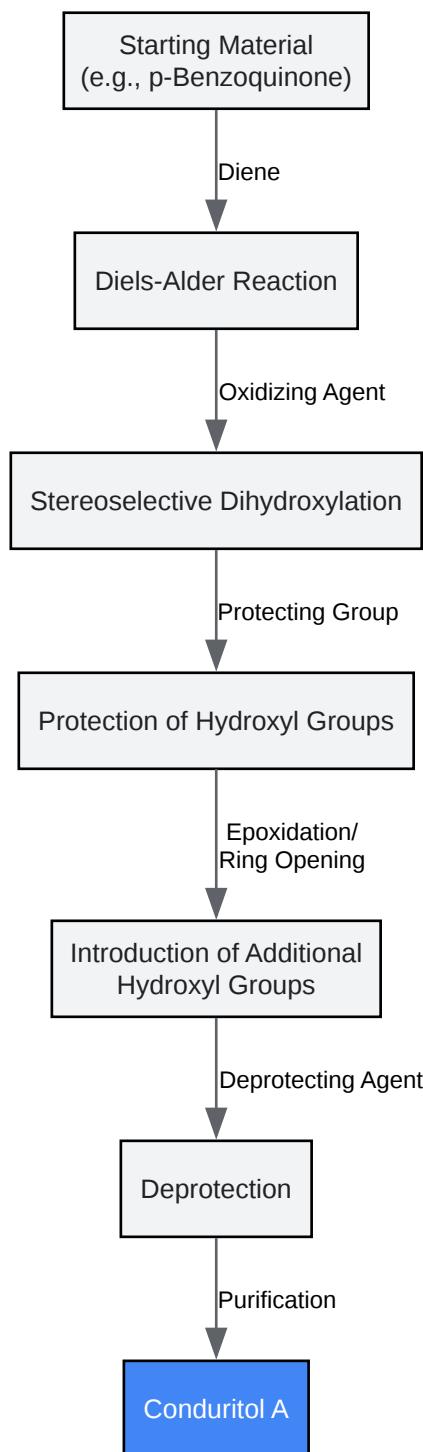
Spectroscopic Data	Details
¹ H NMR	Specific chemical shifts and coupling constants are not readily available in the reviewed literature and would require experimental determination.
¹³ C NMR	Specific chemical shifts are not readily available in the reviewed literature and would require experimental determination.
Infrared (IR)	IR spectra would be expected to show strong, broad absorptions in the 3200-3600 cm ⁻¹ region due to the O-H stretching of the hydroxyl groups, and absorptions in the 1000-1200 cm ⁻¹ region corresponding to C-O stretching.
Mass Spectrometry	The exact mass is 146.05790880 Da. Mass spectral analysis would likely show a molecular ion peak [M] ⁺ at m/z 146, with fragmentation patterns corresponding to the loss of water and other small moieties.

Synthesis of Conduritol A

Conduritol A can be obtained through extraction from natural sources or via chemical synthesis. Several synthetic routes have been developed, often employing starting materials like p-benzoquinone or carbohydrates such as D-galactose.

Representative Synthetic Workflow

A common strategy for the synthesis of **Conduritol A** involves the stereoselective functionalization of a cyclohexene ring. The following diagram illustrates a generalized workflow for a chemical synthesis approach.



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